molecular formula C11H16O5 B8762256 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol CAS No. 116673-46-2

1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol

Cat. No.: B8762256
CAS No.: 116673-46-2
M. Wt: 228.24 g/mol
InChI Key: VRYUDXCGWXDNLR-UHFFFAOYSA-N
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Description

1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol is a compound that features a 1,2-ethanediol backbone with a 3,4,5-trimethoxyphenyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediol, 1-(2,4,5-trimethoxyphenyl)
  • 1,2-Ethanediol, 1-(3,4-dimethoxyphenyl)
  • 1,2-Ethanediol, 1-(3,5-dimethoxyphenyl)

Uniqueness

1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications .

Properties

CAS No.

116673-46-2

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C11H16O5/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,12-13H,6H2,1-3H3

InChI Key

VRYUDXCGWXDNLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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